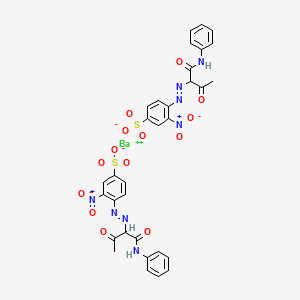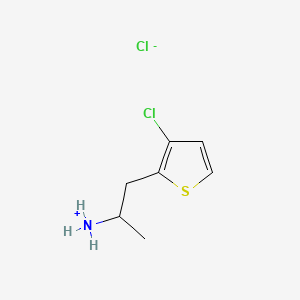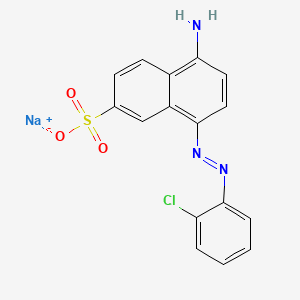
Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a chlorophenyl group, and a sulfonate group, making it highly soluble in water and useful in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with a naphthalene derivative, such as 5-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product. The final product is purified through filtration and recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in food and cosmetics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure. This property is exploited in pH indicators and dyeing processes. The sulfonate group enhances its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using staining techniques.
類似化合物との比較
Similar Compounds
- SODIUM 4-AMINO-3-(2-CHLOROPHENYL)AZOBENZENESULFONATE
- SODIUM 6-AMINO-5-(2-CHLOROPHENYL)AZONAPHTHALENE-1-SULFONATE
Uniqueness
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE is unique due to its specific structural arrangement, which imparts distinct color properties and solubility characteristics. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
CAS番号 |
67969-73-7 |
|---|---|
分子式 |
C16H11ClN3NaO3S |
分子量 |
383.8 g/mol |
IUPAC名 |
sodium;5-amino-8-[(2-chlorophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12ClN3O3S.Na/c17-13-3-1-2-4-16(13)20-19-15-8-7-14(18)11-6-5-10(9-12(11)15)24(21,22)23;/h1-9H,18H2,(H,21,22,23);/q;+1/p-1 |
InChIキー |
NPSWBCSQIXQCPA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


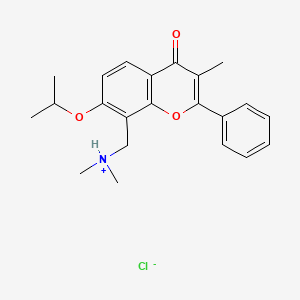
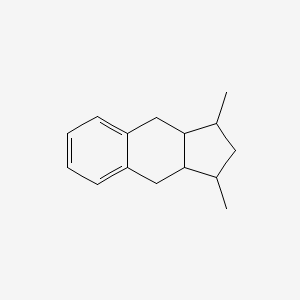
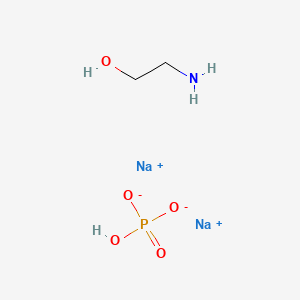
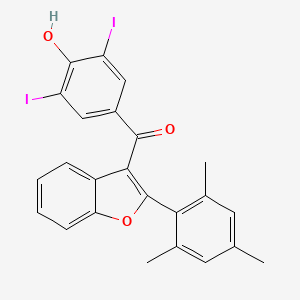
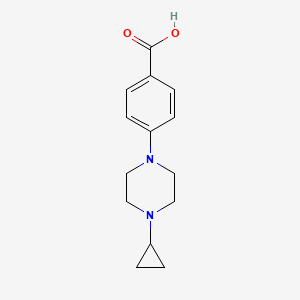
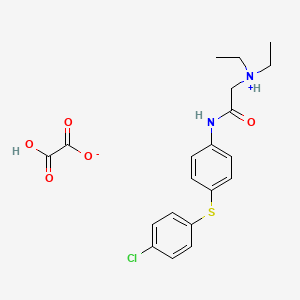
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
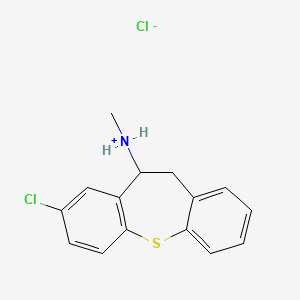
![Sarhamnolosid [German]](/img/structure/B13769271.png)


